molecular formula C13H18BrNO3 B1650796 tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate CAS No. 1204333-53-8

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate

Cat. No.: B1650796
CAS No.: 1204333-53-8
M. Wt: 316.19
InChI Key: GXHHUFCFEGMSEU-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is a chemical compound with the molecular formula C13H18BrNO3. It is a derivative of carbamate and contains a bromophenoxy group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-bromophenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or methoxides.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Hydrolysis: The primary amine and carbon dioxide.

Scientific Research Applications

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The bromophenoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate is unique due to the presence of the bromophenoxy group, which provides specific reactivity and interaction capabilities. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHHUFCFEGMSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703914
Record name tert-Butyl [2-(2-bromophenoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204333-53-8
Record name 1,1-Dimethylethyl N-[2-(2-bromophenoxy)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204333-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(2-bromophenoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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